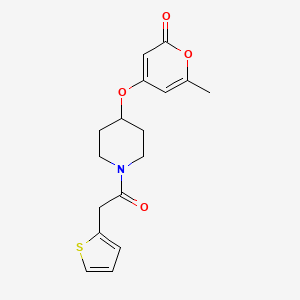
6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-methyl-4-((1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound is a synthetic organic molecule that features a pyran ring, a piperidine moiety, and a thiophene group. Its unique structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and possibly in cancer therapies.
Biological Activity
1. Antinociceptive Effects
Research indicates that compounds with structural similarities to this molecule may exhibit antinociceptive properties. These effects are often mediated through opioid receptors or other pain-related pathways. For instance, piperidine derivatives are known to interact with mu-opioid receptors, which could suggest similar activity for this compound.
2. Antitumor Activity
There is growing interest in the role of pyran derivatives as potential anticancer agents. Certain studies have shown that compounds containing pyran rings can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the thiophene group may enhance this activity through additional mechanisms, such as modulating signaling pathways related to cell proliferation.
3. Neuroprotective Properties
Given its structural components, particularly the piperidine and thiophene groups, this compound may exhibit neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like neurodegenerative diseases.
Case Studies and Research Findings
-
Piperidine Derivatives in Pain Management
- A study conducted on various piperidine derivatives demonstrated their efficacy in reducing pain responses in animal models. The mechanism was linked to their action on opioid receptors and modulation of neurotransmitter release.
-
Pyran Compounds in Cancer Research
- Research published in Bioorganic & Medicinal Chemistry highlighted several pyran derivatives that showed significant cytotoxicity against different cancer cell lines. These compounds were found to induce apoptosis through mitochondrial pathways.
-
Neuroprotective Effects of Thiophene-Based Compounds
- A review of thiophene derivatives indicated their potential in treating neurodegenerative diseases due to their antioxidant properties. This suggests that the incorporation of thiophene into the compound could enhance neuroprotective effects.
Eigenschaften
IUPAC Name |
6-methyl-4-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-9-14(10-17(20)21-12)22-13-4-6-18(7-5-13)16(19)11-15-3-2-8-23-15/h2-3,8-10,13H,4-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAICMNEJJGVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














